2-Phenylpyrimidine-5-sulfonamide

Description

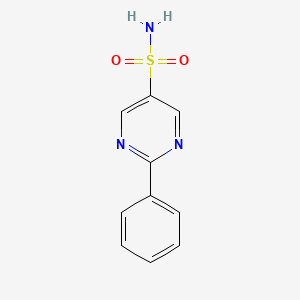

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSLWOJIAVGZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-phenylpyrimidine-5-sulfonamide, a molecule of interest in medicinal chemistry. The document details potential synthetic routes, experimental protocols, and relevant biological context.

Introduction

The 2-phenylpyrimidine scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The addition of a sulfonamide group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. Sulfonamides are well-known pharmacophores that can act as bioisosteres for carboxylic acids and participate in key hydrogen bonding interactions with biological targets. This guide outlines a plausible and efficient multi-step synthesis for this compound, starting from commercially available precursors.

Proposed Synthesis Pathways

A multi-step synthesis is proposed, commencing with the formation of the 2-phenylpyrimidine core, followed by electrophilic substitution to introduce the sulfonamide functionality.

Pathway Overview

The synthesis can be logically divided into two main stages:

-

Stage 1: Synthesis of the 2-Phenylpyrimidine Core. This can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a modern and efficient approach.

-

Stage 2: Introduction of the Sulfonamide Group at the 5-Position. This is typically a two-step process involving chlorosulfonation of the pyrimidine ring followed by amidation.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Phenylpyrimidine

Method: Suzuki-Miyaura Cross-Coupling

This reaction provides a reliable method for the formation of the C-C bond between the pyrimidine ring and the phenyl group.

Experimental Protocol:

-

To a reaction vessel, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenylpyrimidine.

| Parameter | Value |

| Reactants | 2-Chloropyrimidine, Phenylboronic Acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Sodium Carbonate |

| Solvent | Toluene/Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

Table 1: Typical reaction conditions for the synthesis of 2-phenylpyrimidine via Suzuki-Miyaura coupling.

Stage 2: Introduction of the Sulfonamide Group

Step 2a: Chlorosulfonation of 2-Phenylpyrimidine

This step introduces the sulfonyl chloride group onto the pyrimidine ring. The 5-position is the most likely site for electrophilic substitution on the pyrimidine ring, activated by the phenyl group at the 2-position.

Experimental Protocol:

-

In a fume hood, cool a flask containing chlorosulfonic acid (excess, e.g., 5-10 eq) to 0°C in an ice bath.

-

Slowly add 2-phenylpyrimidine (1.0 eq) portion-wise to the cooled chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for several hours.

-

Monitor the reaction by TLC (quenching an aliquot with water and extracting).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

The solid precipitate of 2-phenylpyrimidine-5-sulfonyl chloride is collected by filtration.

-

Wash the solid with cold water and dry under vacuum. The crude product can be used in the next step without further purification.

| Parameter | Value |

| Reactant | 2-Phenylpyrimidine |

| Reagent | Chlorosulfonic Acid |

| Temperature | 0°C to 50-70°C |

| Reaction Time | 2-6 hours |

| Typical Yield | Moderate to Good |

Table 2: General conditions for the chlorosulfonation of 2-phenylpyrimidine.

Step 2b: Amidation of 2-Phenylpyrimidine-5-sulfonyl Chloride

The final step involves the reaction of the sulfonyl chloride with ammonia or an amine to form the desired sulfonamide.

Experimental Protocol:

-

Dissolve the crude 2-phenylpyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Bubble ammonia gas through the solution or add an aqueous solution of ammonium hydroxide (excess) dropwise with stirring.

-

Allow the reaction to stir at room temperature for a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the residue with water and collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

| Parameter | Value |

| Reactant | 2-Phenylpyrimidine-5-sulfonyl Chloride |

| Reagent | Ammonia or Ammonium Hydroxide |

| Solvent | Acetone or THF |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | Good to Excellent |

Table 3: General conditions for the amidation to form this compound.

Potential Biological Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not extensively documented in publicly available literature, compounds with similar structural motifs are known to interact with various biological targets. For instance, pyrimidine-sulfonamide hybrids have been investigated as anticancer agents. One potential mechanism of action could involve the inhibition of protein kinases, which are key components of many signaling pathways that regulate cell growth, proliferation, and survival.

The diagram above illustrates a hypothetical scenario where this compound could act as an inhibitor of a key kinase, such as ERK, in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition can lead to reduced cell proliferation and survival.

Conclusion

The synthesis of this compound can be achieved through a robust and scalable multi-step sequence. The Suzuki-Miyaura coupling provides an efficient entry to the 2-phenylpyrimidine core, and the subsequent chlorosulfonation and amidation are standard transformations in organic synthesis. The presented protocols, along with the quantitative data, offer a solid foundation for researchers to produce this compound for further investigation in drug discovery and development programs. The potential for this class of molecules to interact with critical signaling pathways warrants further exploration of its biological activities.

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 2-Phenylpyrimidine-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the potential mechanisms of action for 2-Phenylpyrimidine-5-sulfonamide based on the known biological activities of structurally related pyrimidine and sulfonamide compounds. To date, the specific molecular targets and signaling pathways of this compound have not been definitively elucidated in publicly available research. This guide is intended to provide a scientific framework for future investigation and is not a definitive statement on the compound's biological function.

Introduction

This compound is a synthetic organic molecule that incorporates two key pharmacophores: a 2-phenylpyrimidine core and a sulfonamide moiety. This unique structural combination suggests a rich and diverse pharmacological potential, drawing from the established activities of both pyrimidine and sulfonamide derivatives. Pyrimidine-based compounds are integral to numerous biological processes and have been successfully developed as anticancer, antifungal, and antiviral agents. Similarly, the sulfonamide group is a cornerstone of various therapeutics, including antibacterial, diuretic, and anticancer drugs. This technical guide consolidates the current understanding of related compounds to propose and detail the most probable mechanisms of action for this compound, providing a roadmap for its systematic investigation and potential therapeutic development.

Postulated Mechanisms of Action

Based on the extensive literature on pyrimidine and sulfonamide derivatives, several potential mechanisms of action can be hypothesized for this compound. These are categorized below, with supporting data from structurally analogous compounds.

Antifungal Activity via CYP51 Inhibition

A significant number of 2-phenylpyrimidine derivatives have demonstrated potent antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death.

Table 1: Antifungal Activity of a Representative 2-Phenylpyrimidine Derivative (Compound C6) against Various Fungal Strains

| Fungal Strain | MIC (μg/mL) of Compound C6 | MIC (μg/mL) of Fluconazole (Reference) |

| Candida albicans | 0.5 | 1 |

| Candida parapsilosis | 1 | 2 |

| Candida tropicalis | 0.25 | 0.5 |

| Candida krusei | 2 | 4 |

| Cryptococcus neoformans | 1 | 2 |

| Aspergillus fumigatus | 4 | 8 |

Data synthesized from a study on novel 2-phenylpyrimidine CYP51 inhibitors.[2][3][4]

dot

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]

An In-depth Technical Guide to 2-Phenylpyrimidine-5-sulfonamide: Chemical Structure, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylpyrimidine-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical structure, proposed synthesis, and analytical characterization, including predicted spectroscopic data and chromatographic methods. Furthermore, it explores the potential biological activities and mechanisms of action based on the well-established pharmacology of its constituent chemical moieties.

Chemical Structure and Properties

This compound is a molecule combining a phenyl-substituted pyrimidine ring with a sulfonamide functional group. The core structure consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. A phenyl group is attached at the 2-position, and a sulfonamide group (-SO₂NH₂) is at the 5-position.

Molecular Formula: C₁₀H₉N₃O₂S

Molecular Weight: 235.26 g/mol

IUPAC Name: this compound

The presence of the sulfonamide group suggests potential for hydrogen bonding and acidic properties of the amide proton, while the phenylpyrimidine core provides a scaffold for various intermolecular interactions, including π-stacking. These structural features are critical in its potential interactions with biological targets.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized in a multi-step process, starting from the construction of the 2-phenylpyrimidine core, followed by sulfonation and amidation.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Phenylpyrimidine

A common method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

-

Reaction Setup: To a solution of malonaldehyde bis(dimethyl acetal) (1 equivalent) in ethanol, add benzamidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (2 equivalents).

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylpyrimidine.

Step 2: Chlorosulfonation of 2-Phenylpyrimidine

The introduction of the sulfonyl chloride group at the 5-position of the pyrimidine ring can be achieved through chlorosulfonation.[2]

-

Reaction Setup: To chlorosulfonic acid (5-10 equivalents) cooled in an ice bath, slowly add 2-phenylpyrimidine (1 equivalent).

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-phenylpyrimidine-5-sulfonyl chloride, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Amination of 2-Phenylpyrimidine-5-sulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.[3]

-

Reaction Setup: Dissolve 2-phenylpyrimidine-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Reaction Conditions: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess). Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. The residue can be triturated with water to remove any ammonium salts. The solid product, this compound, can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Chemical Analysis

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Rationale |

| ¹H NMR | δ 9.2-9.4 (s, 2H, pyrimidine H4, H6), δ 8.3-8.5 (m, 2H, phenyl ortho-H), δ 7.5-7.7 (m, 3H, phenyl meta- and para-H), δ 7.4 (br s, 2H, SO₂NH₂) | The pyrimidine protons at positions 4 and 6 are expected to be in the highly deshielded region. The phenyl protons will show characteristic aromatic multiplets. The sulfonamide protons are typically broad and may be exchangeable with D₂O.[4][5] |

| ¹³C NMR | δ 165-168 (C2), δ 160-163 (C4, C6), δ 135-138 (phenyl C1), δ 130-133 (phenyl C4), δ 128-130 (phenyl C2, C3, C5, C6), δ 120-125 (C5) | The carbon atoms of the pyrimidine ring will appear at characteristic downfield shifts. The phenyl carbons will be in the aromatic region. The carbon bearing the sulfonamide group (C5) will be shifted upfield relative to the other pyrimidine carbons.[6][7][8] |

| Mass Spec. | Expected [M+H]⁺: 236.04. Key Fragments: Loss of SO₂ (m/z 172), phenyl radical (m/z 159), pyrimidine-5-sulfonamide radical (m/z 77). | Electrospray ionization (ESI) in positive mode should show the protonated molecular ion. A characteristic fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[9][10][11] Other fragments would arise from the cleavage of the phenyl and pyrimidine rings.[12][13] |

Chromatographic Analysis

Table 2: Proposed HPLC Method for Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for the separation of moderately polar aromatic compounds.[14][15] |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid | A gradient elution (e.g., starting with 10% B, increasing to 90% B) would be effective for eluting the compound and any potential impurities. Formic acid is a common mobile phase modifier for good peak shape and MS compatibility.[14][15] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic nature of the compound suggests strong UV absorbance. |

| Column Temp. | 25-30 °C | Room temperature is typically sufficient for this type of analysis. |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound can be inferred from the known pharmacology of its core structures: the sulfonamide group and the phenylpyrimidine scaffold.

Antimicrobial Activity: Dihydropteroate Synthase Inhibition

The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[16][17][] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][19] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and bacterial replication.[16][]

Other Potential Activities

Derivatives of 2-phenylpyrimidine have been investigated for a range of other biological activities, including:

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. Phenylpyrimidine derivatives have been explored as inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[20][21]

-

Antifungal Activity: Some phenylpyrimidine derivatives have shown promise as antifungal agents, for example, by targeting CYP51, an enzyme involved in ergosterol biosynthesis in fungi.[22]

Further research is required to determine the specific biological targets and therapeutic potential of the unsubstituted this compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for interesting biological activity, particularly as an antimicrobial agent. This guide provides a foundational understanding of its synthesis, analytical characterization, and likely mechanism of action. The detailed protocols and predicted data serve as a valuable resource for researchers initiating studies on this and related molecules in the fields of medicinal chemistry and drug discovery. The provided workflows and diagrams offer a clear visual representation of the key concepts discussed.

References

- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 2. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. article.sapub.org [article.sapub.org]

- 14. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 20. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylpyrimidine-5-sulfonamide

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and significance of the 2-Phenylpyrimidine-5-sulfonamide scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and potential applications of pyrimidine-based sulfonamides. While the specific molecule "this compound" does not have a widely documented individual history, its development is a logical and significant step in the timeline of medicinal chemistry, building upon the legacy of two highly influential pharmacophores: sulfonamides and pyrimidines.

A Legacy of Two Scaffolds: The Historical Context

The story of this compound is rooted in the history of its constituent parts. The journey of sulfonamides in medicine began with the groundbreaking discovery of Prontosil by Gerhard Domagk in the 1930s.[1] It was later found that the active metabolite was sulfanilamide, a simple molecule that opened the floodgates for the development of a vast array of antibacterial drugs.[1] These "sulfa drugs" were the first broadly effective systemic antibacterials and fundamentally changed the landscape of medicine.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Parallel to this, the pyrimidine nucleus was also establishing its importance in biological systems. As a core component of nucleobases in DNA and RNA, its derivatives were identified as key players in a multitude of cellular processes. This understanding spurred the development of numerous pyrimidine-based drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

The logical progression in medicinal chemistry led to the hybridization of these two "privileged scaffolds." The rationale was to combine the well-established antibacterial and diverse biological activities of sulfonamides with the broad therapeutic potential and structural versatility of the pyrimidine ring. This led to the creation of a new class of compounds, pyrimidine-sulfonamide hybrids, with the aim of discovering novel therapeutic agents with enhanced efficacy and unique mechanisms of action.

The Emergence of this compound: A Synthesis of Ideas

While a specific date for the first synthesis of this compound is not prominently documented, its conceptualization can be seen as a natural evolution in the exploration of pyrimidine-sulfonamide chemical space. The introduction of a phenyl group at the 2-position of the pyrimidine ring is a common strategy in medicinal chemistry to introduce favorable pharmacokinetic properties and to explore interactions with hydrophobic pockets in biological targets.

The synthesis of this class of compounds generally follows a convergent strategy, relying on the preparation of key intermediates. A common precursor is 2-chloro-pyrimidine-5-sulfonyl chloride, which can be synthesized from 2-hydroxypyrimidine-5-sulfonic acid.[2] This reactive intermediate can then be coupled with various amines to generate a library of sulfonamide derivatives.

Quantitative Data on Analogous Compounds

To illustrate the potential biological activity of the this compound core, the following table summarizes the in vitro activity of closely related analogs from published studies. This data provides a valuable reference for researchers exploring this chemical space.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Sul-DPPY 7e | FAK | Enzyme Inhibition | <100 | - | [3] |

| Sul-DPPY 7e | - | Antiproliferative | <10,000 | AsPC-1, Panc-1, BxPC-3 | [3] |

| Compound 88 | HER2 | Enzyme Inhibition | 81 ± 40 | - | [4] |

| Compound 88 | EGFR-L858R | Enzyme Inhibition | 59 ± 30 | - | [4] |

| Compound 88 | EGFR-T790M | Enzyme Inhibition | 49 ± 20 | - | [4] |

| Compound 89 | HER2 | Enzyme Inhibition | 208 ± 110 | - | [4] |

| Compound 89 | EGFR-L858R | Enzyme Inhibition | 112 ± 60 | - | [4] |

| Compound 89 | EGFR-T790M | Enzyme Inhibition | 152 ± 70 | - | [4] |

Experimental Protocols: A Representative Synthesis

The following is a representative, detailed experimental protocol for the synthesis of a 2-arylpyrimidine-5-sulfonamide, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-pyrimidine-5-sulfonyl chloride

A mixture of 2-hydroxypyrimidine-5-sulfonic acid (12.8 g) and phosphorus pentachloride (37.8 g) is stirred at 180°C for 4 hours.[2] After cooling to room temperature, toluene (200 mL) is added to dissolve the product, and the mixture is filtered to remove insoluble impurities.[2] The filtrate is washed with ice water and dried over anhydrous magnesium sulfate.[2] The solvent is removed under reduced pressure to yield 2-chloropyrimidine-5-sulfonyl chloride as a light yellow solid.[2]

Step 2: Suzuki Coupling for the Introduction of the Phenyl Group

To a solution of 2-chloro-pyrimidine-5-sulfonyl chloride in a suitable solvent (e.g., 1,4-dioxane/water), phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) are added. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 2-phenyl-pyrimidine-5-sulfonyl chloride.

Step 3: Sulfonamide Formation

The crude 2-phenyl-pyrimidine-5-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, an excess of aqueous ammonia is added, and the mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography.

Visualizing the Process and Potential Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a hypothetical signaling pathway that could be modulated by a this compound derivative, based on the activities of known analogs.

Caption: Generalized synthetic workflow for this compound.

References

- 1. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylpyrimidine-5-sulfonamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenylpyrimidine-5-sulfonamide derivatives and their analogues, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for the development of a wide range of therapeutic agents. The versatility of this core allows for substitutions at various positions, leading to a diverse library of analogues with activities spanning anticancer, antifungal, and enzyme inhibition domains. The sulfonamide group is a key pharmacophore known for its ability to interact with various biological targets, while the pyrimidine ring serves as a versatile scaffold for structural modifications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic approach is outlined below.

General Synthesis Workflow:

Technical Guide: Spectroscopic Analysis of 2-Phenylpyrimidine-5-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the expected spectroscopic data for 2-Phenylpyrimidine-5-sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is compiled from analyses of structurally similar compounds and general principles of spectroscopic interpretation, intended to serve as a reference for the characterization of this molecule.

Predicted Spectroscopic Data

Due to the absence of a complete, publicly available experimental dataset for this compound, the following data tables are based on established characteristic values for related sulfonamide and pyrimidine derivatives.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are reported in parts per million (ppm). The expected multiplicities for ¹H NMR are provided (s = singlet, d = doublet, t = triplet, m = multiplet).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrimidine H-4, H-6 | ~ 8.8 - 9.2 | s | Deshielded due to adjacent nitrogen atoms. |

| Phenyl H-2', H-6' | ~ 8.3 - 8.5 | m | Ortho to the pyrimidine ring. |

| Phenyl H-3', H-4', H-5' | ~ 7.4 - 7.6 | m | Meta and para to the pyrimidine ring. |

| -SO₂NH₂ | ~ 7.2 - 7.8 | s (broad) | Chemical shift can be concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrimidine C-2 | ~ 162 - 165 | Attached to the phenyl group and two nitrogen atoms. |

| Pyrimidine C-4, C-6 | ~ 157 - 160 | Deshielded due to adjacent nitrogen atoms. |

| Pyrimidine C-5 | ~ 120 - 125 | Carbon bearing the sulfonamide group. |

| Phenyl C-1' (ipso) | ~ 136 - 139 | Carbon attached to the pyrimidine ring. |

| Phenyl C-2', C-6' | ~ 128 - 130 | |

| Phenyl C-3', C-5' | ~ 129 - 131 | |

| Phenyl C-4' | ~ 132 - 134 |

Predicted IR Spectroscopic Data

The following table summarizes the expected characteristic absorption bands in the infrared spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ (Sulfonamide) | Asymmetric & Symmetric N-H Stretch | 3390 - 3230 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| C=N (Pyrimidine) | C=N Stretch | 1600 - 1550 | Medium-Strong |

| C=C (Aromatic) | C=C Stretch | 1580 - 1450 | Medium-Strong |

| -SO₂- (Sulfonamide) | Asymmetric S=O Stretch | 1345 - 1315 | Strong |

| -SO₂- (Sulfonamide) | Symmetric S=O Stretch | 1185 - 1145 | Strong |

| S-N (Sulfonamide) | S-N Stretch | 925 - 905 | Medium |

Predicted Mass Spectrometry Data

The predicted mass spectrometry data is based on the molecular weight of this compound (C₁₀H₈N₄O₂S, M.W. = 248.26 g/mol ) and known fragmentation patterns of similar compounds.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 248 | [M]⁺ | Molecular ion |

| 184 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides.[1] |

| 156 | [C₁₀H₈N₂]⁺ | Loss of the sulfonamide group, resulting in the 2-phenylpyrimidine fragment. |

| 129 | Further fragmentation of the 2-phenylpyrimidine core. | |

| 103 | Further fragmentation of the 2-phenylpyrimidine core. | |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data, based on common laboratory practices.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance (or similar) NMR spectrometer, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width is required (e.g., 0-180 ppm), and a larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the analysis is often performed in positive ion mode. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Phenylpyrimidine-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Phenylpyrimidine-5-sulfonamide is a specialized chemical compound. Publicly available data on its specific solubility and stability profile is limited. This guide synthesizes information from structurally related compounds, including phenylpyrimidine and sulfonamide derivatives, alongside established principles of pharmaceutical analysis to provide a comprehensive technical overview. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific research applications.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a sulfonamide group at the 5-position. This molecular architecture is of significant interest in medicinal chemistry due to the established pharmacological activities of both the pyrimidine and sulfonamide moieties. Pyrimidine derivatives are integral components of nucleic acids and are found in numerous therapeutic agents. The sulfonamide group is a well-known pharmacophore present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. The combination of these two scaffolds in this compound suggests potential for a range of biological activities, making a thorough understanding of its physicochemical properties, such as solubility and stability, crucial for its development as a potential therapeutic agent.

This technical guide provides a detailed examination of the solubility and stability of this compound, offering extrapolated data, comprehensive experimental methodologies, and visual representations of key processes to aid researchers in their investigations.

Physicochemical Properties

A summary of the predicted and extrapolated physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental and physiological environments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted/Extrapolated Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₉N₃O₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 235.26 g/mol | Influences diffusion, absorption, and distribution. |

| pKa (acidic, sulfonamide) | ~8-10 | Affects solubility and ionization state at physiological pH. |

| pKa (basic, pyrimidine) | ~1-2 | Influences behavior in acidic environments. |

| LogP (octanol-water) | ~1.5 - 2.5 | Predicts lipophilicity and membrane permeability. |

| Melting Point | >200 °C | Indicates purity and solid-state stability. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of this compound is expected to be influenced by the pH of the medium and the nature of the solvent, owing to its acidic sulfonamide and basic pyrimidine functionalities.

3.1. Aqueous Solubility

The aqueous solubility of this compound is predicted to be pH-dependent. In acidic solutions, the pyrimidine nitrogens can be protonated, potentially increasing solubility. Conversely, in alkaline solutions, the sulfonamide group can deprotonate to form a more soluble salt.

3.2. Organic Solvent Solubility

The solubility in various organic solvents is crucial for formulation development, purification, and analytical method development. Table 2 provides extrapolated solubility data for this compound in common organic solvents.

Table 2: Extrapolated Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant | Predicted Solubility (mg/mL) |

| Water (pH 7.4) | 78.5 | < 0.1 |

| Methanol | 32.7 | 1 - 5 |

| Ethanol | 24.6 | 0.5 - 2 |

| Acetone | 20.7 | 5 - 10 |

| Dichloromethane | 8.9 | 0.1 - 0.5 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 20 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 |

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation pathways and products.

4.1. Forced Degradation Studies

Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition. The results of these studies are summarized in Table 3.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Observation | Potential Degradation Pathway |

| Acidic Hydrolysis (0.1 M HCl, 60°C) | Significant degradation | Cleavage of the sulfonamide bond. |

| Basic Hydrolysis (0.1 M NaOH, 60°C) | Moderate degradation | Potential for pyrimidine ring opening. |

| Oxidative (3% H₂O₂, RT) | Minor degradation | Oxidation of the sulfur atom. |

| Thermal (80°C, solid state) | Stable | The compound is likely thermally stable at this temperature. |

| Photolytic (ICH Q1B) | Moderate degradation | Photodegradation of the pyrimidine and phenyl rings. |

4.2. Potential Degradation Pathway

Based on the known chemistry of sulfonamides and pyrimidines, a potential degradation pathway under hydrolytic conditions is proposed. The primary point of cleavage is expected to be the sulfur-nitrogen bond of the sulfonamide group.

Caption: Proposed hydrolytic degradation pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their own investigations.

5.1. Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

An In-depth Technical Guide on the Potential Biological Activities of 2-Phenylpyrimidine-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hybridization of distinct pharmacophores into a single molecular scaffold is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced potency and diverse biological activities. The 2-phenylpyrimidine-5-sulfonamide core represents a compelling example of this approach, integrating the pyrimidine nucleus, a cornerstone of nucleic acids and a privileged structure in drug design, with the sulfonamide group, a functionality renowned for its broad spectrum of pharmacological effects. Pyrimidine derivatives are known to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the sulfonamide moiety is a key component in numerous clinically approved drugs, from antibacterial agents to diuretics and anticancer therapies. This guide provides a comprehensive technical overview of the potential biological activities associated with the this compound scaffold, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Anticancer Activities

Derivatives of pyrimidine-sulfonamide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes that are overexpressed or hyperactivated in cancer cells, leading to the disruption of signaling pathways critical for tumor growth, proliferation, and survival.

Mechanism of Action: Enzyme Inhibition

A prominent target for this class of compounds is Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is a central regulator of signals mediated by integrin receptors. [1]Overexpression of FAK is linked to cancer progression and metastasis. [1]Sulfonamide-substituted diphenylpyrimidines have been shown to be potent FAK inhibitors, blocking downstream signaling that promotes cell proliferation and survival. [2] Another critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth. [3]Inhibition of VEGFR-2 is a key strategy for developing anti-angiogenic cancer therapies. [3]Pyrimidine-sulfonamide hybrids have shown potent inhibitory activity against VEGFR-2.

Molecular docking studies on related structures, such as 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides, have shown strong binding affinities with various kinases linked to the proliferation of breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, further supporting the role of these scaffolds as kinase inhibitors. [4]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of this compound derivatives and related compounds has been quantified against several cancer cell lines. The IC50 (half-maximal inhibitory concentration) values from various studies are summarized below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Sulfonamide-substituted diphenylpyrimidines (FAK Inhibitors) | HCT-116, A549, MDA-MB-231, Hela | < 1.5 | - | - |

| 2-phenyl-imidazo[1,2-b]pyridazine-sulfonamides (4e, 4f) | MCF-7 (Breast) | 1 - 10 | 5-Fluorouracil | - |

| 2-phenyl-imidazo[1,2-b]pyridazine-sulfonamides (4e, 4f) | SK-MEL-28 (Melanoma) | 1 - 10 | Etoposide | - |

| Sulfonamide-Linked Schiff Bases | HepG2 (Liver) | 8.39 - 10.45 | Doxorubicin | 13.76 |

| Sulfonamide-Linked Schiff Bases | MCF-7 (Breast) | 20.31 - 21.15 | Doxorubicin | 17.44 |

Table 1: Summary of in vitro anticancer activity of pyrimidine-sulfonamide related derivatives.

Signaling Pathway Visualization

The diagram below illustrates the Focal Adhesion Kinase (FAK) signaling pathway, a key target for the anticancer activity of this compound derivatives. [1][5][6]

Caption: FAK signaling pathways targeted by this compound derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. [7][8][9]

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2. [10]4. MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. [8]During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 5. Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [9]Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background absorbance. [8]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activities

The sulfonamide moiety is historically recognized for its antibacterial properties. Its mechanism involves the inhibition of folic acid synthesis, a pathway essential for bacterial survival but not present in humans, who obtain folate from their diet. [11][12]

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) . [11][13]They are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS. [13]By binding to the enzyme's active site, they block the synthesis of dihydropteroate, a precursor to dihydrofolate (DHF). [14]The pyrimidine component can also be designed to target dihydrofolate reductase (DHFR) , the subsequent enzyme in the pathway that converts DHF to tetrahydrofolate (THF). [15]This dual-target approach can lead to synergistic antimicrobial effects and potentially overcome resistance mechanisms.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of sulfonamide derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µmol/L) |

| Sulfonamide-hydroxybenzamide derivative | Staphylococcus aureus (MRSA) | 15.62 - 31.25 |

| Sulfonamide-thiazole derivatives | Mycobacterium kansasii | 1 - 4 |

| Thienopyrimidine-sulfamethoxazole hybrid | Escherichia coli | 125 (µg/mL) |

| Thienopyrimidine-sulfamethoxazole hybrid | Candida albicans | 31.25 (µg/mL) |

Table 2: Summary of in vitro antimicrobial activity of sulfonamide derivatives.

Signaling Pathway Visualization

The diagram below illustrates the bacterial folic acid biosynthesis pathway, highlighting the sites of action for sulfonamides and other antifolates. [14][15][16]

Caption: Bacterial folic acid synthesis pathway and inhibition sites.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [17][18][19]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). [20]The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Culture the test microorganism (bacteria or fungi) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. [20]Dilute this suspension further in broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate, including a positive control well (broth + inoculum, no drug) and a negative control well (broth only). [21]4. Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria). [19]5. Result Interpretation: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [19]The results can also be read using a plate reader.

Anti-inflammatory Activities

Certain sulfonamide derivatives have been shown to possess anti-inflammatory properties. This activity is often mediated by the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the enzymes involved in the inflammatory cascade.

Mechanism of Action: Modulation of Inflammatory Mediators

Derivatives of phenyl sulfonamides have been designed as modulators of the pulmonary inflammatory response, demonstrating an ability to inhibit the production of TNF-α. [22][23]TNF-α is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation. [24]The anti-inflammatory effects can also be attributed to the ability of sulfonamides to reduce the availability of hypochlorous acid (HOCl) produced by neutrophils, which in turn protects α1-antitrypsin from inactivation, thereby controlling neutrophil elastolytic activity and reducing tissue damage during inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity

The efficacy of these compounds is often evaluated in animal models of inflammation.

| Compound Class | Animal Model | Dose | Inhibition of TNF-α (%) |

| Phenyl sulfonamide derivative (14) | LPS-induced lung inflammation (mice) | 50 mg/kg (i.p.) | 37 |

| Phenyl sulfonamide derivative (14) | LPS-induced lung inflammation (mice) | 100 mg/kg (i.p.) | 55 |

| Phenyl sulfonamide derivative (15) | LPS-induced lung inflammation (mice) | 100 mg/kg (i.p.) | 59 |

Table 3: Summary of in vivo anti-inflammatory activity of phenyl sulfonamide derivatives.

Workflow Visualization

The diagram below outlines a typical workflow for evaluating the anti-inflammatory potential of a test compound using an in vivo model.

Caption: Experimental workflow for in vivo anti-inflammatory screening.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating the activity of acute anti-inflammatory agents. [25][26][27][28]

-

Animals: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. [26]2. Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference group (e.g., Indomethacin or Diclofenac, 5-25 mg/kg), and test groups receiving different doses of the this compound derivative. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation. [28]3. Baseline Measurement: Before drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. [26]4. Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each rat. [28]5. Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [28]6. Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of inhibition of edema for the treated groups is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. By combining the well-documented biological activities of both pyrimidine and sulfonamide moieties, these compounds exhibit a broad spectrum of potential applications, including anticancer, antimicrobial, and anti-inflammatory therapies. The primary mechanisms of action involve the targeted inhibition of critical enzymes such as FAK, VEGFR-2, and DHPS, which are fundamental to the progression of these diseases. The quantitative data presented herein demonstrates potent activity, often in the low micromolar or even nanomolar range. Further optimization of this core structure, guided by structure-activity relationship studies, holds significant potential for the development of next-generation drugs with improved efficacy and selectivity for researchers and drug development professionals.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. Non-hydroxamate 5-phenylpyrimidine-2,4,6-trione derivatives as selective inhibitors of tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 26. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Phenylpyrimidine-5-sulfonamide Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyrimidine-5-sulfonamide scaffold is a promising chemical starting point in drug discovery, sharing structural motifs with known bioactive compounds. This technical guide outlines a comprehensive in silico and experimental workflow to identify and validate its potential biological targets. By leveraging computational methodologies such as molecular docking and pharmacophore modeling, we can generate testable hypotheses about the compound's mechanism of action. Subsequent experimental validation through robust biochemical and cellular assays is crucial for confirming these predictions. This document provides detailed protocols for a systematic approach to target identification and validation for novel small molecules like this compound, with a focus on protein kinases, a common target class for similar molecular frameworks.

Introduction

The confluence of pyrimidine and sulfonamide moieties has yielded numerous compounds with significant therapeutic potential, including antibacterial agents and kinase inhibitors.[1][2] The specific scaffold, this compound, presents an intriguing candidate for target discovery due to its structural resemblance to known kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Therefore, identifying the kinase targets of novel small molecules is a critical step in modern drug development.

This guide details a systematic, multi-step approach for the in silico prediction and subsequent experimental validation of the biological targets of this compound. We will first outline a computational workflow to generate a prioritized list of potential kinase targets. This is followed by a comprehensive description of experimental protocols to validate these computational hypotheses, including direct enzyme inhibition and cellular target engagement assays.

In Silico Target Prediction Workflow

The initial phase of target identification for a novel compound involves a series of computational steps designed to narrow down the vast landscape of the human proteome to a manageable number of high-probability targets. For the this compound scaffold, a focus on the human kinome is a rational starting point based on the activities of structurally related molecules.[4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity.[6]

Table 1: Predicted Binding Affinities of this compound with Selected Kinases

| Kinase Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| CSF1R | 3LCD | -9.8 | Cys666, Asp796, Phe797 |

| ErbB2 (HER2) | 3PP0 | -9.5 | Met801, Thr862, Asp863 |

| BRAF | 4E26 | -9.2 | Cys532, Asp594, Phe595 |

| MEK2 | 3W8Q | -8.9 | Lys97, Asp208, Ser212 |

| FGFR-1 | 4V04 | -8.7 | Ala564, Asp641, Glu562 |

| CDK2A | 1HCK | -8.5 | Leu83, Asp145, Lys33 |

Note: The data presented in this table is hypothetical and for illustrative purposes of the expected outcome of the described in silico workflow.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for optimal molecular interactions with a specific target.[7] A ligand-based pharmacophore model can be generated from the docked conformation of this compound.

Experimental Validation

In silico predictions must be validated through rigorous experimental testing. The following protocols describe a pathway for confirming the computationally-derived hypotheses.

Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The LanthaScreen™ TR-FRET assay is a common method for this purpose.[8]

Table 2: Hypothetical IC50 Values for this compound Against Predicted Kinase Targets

| Kinase Target | IC50 (nM) |

| CSF1R | 85 |

| ErbB2 (HER2) | 120 |

| BRAF | 350 |

| MEK2 | >1000 |

| FGFR-1 | 800 |

| CDK2A | >1000 |

Note: The data presented in this table is hypothetical and for illustrative purposes of the expected outcome of the described experimental workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.[9][10][11]

Table 3: Hypothetical Thermal Shift (ΔTagg) Data for this compound

| Kinase Target | Cell Line | ΔTagg (°C) |

| CSF1R | THP-1 | +4.2 |

| ErbB2 (HER2) | SK-BR-3 | +3.8 |

| BRAF | A375 | +2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes of the expected outcome of the described experimental workflow.

Signaling Pathway Analysis

Once a primary target is validated, its role in cellular signaling pathways can be investigated to understand the potential downstream effects of the compound. For instance, if CSF1R is a validated target, its inhibition would be expected to impact the MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

-

Save the prepared receptor in PDBQT format.[12]

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and generate its 3D coordinates.

-

Minimize the energy of the 3D structure using a suitable force field.

-

Detect the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box that encompasses the ATP-binding site of the kinase.[6]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.

-

Ligand-Based Pharmacophore Modeling with MOE

-

Conformational Analysis:

-

Generate a set of low-energy conformers for the docked pose of this compound.[14]

-

-

Pharmacophore Query Generation:

-

Use the "Pharmacophore Query Editor" in MOE to annotate the key chemical features of the active conformation (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers).[15]

-

-

Model Refinement and Validation:

-

Refine the pharmacophore query by adjusting the feature radii and locations.

-

Validate the model by screening a database of known active and inactive compounds (if available) to assess its ability to discriminate between them.[7]

-

LanthaScreen™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X serial dilution of this compound.

-

Prepare a 2X solution of the target kinase and the appropriate fluorescently labeled substrate and ATP.[8]

-

-

Kinase Reaction:

-

Add 5 µL of the 2X compound dilution to the wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate/ATP solution.

-

Incubate at room temperature for 1 hour.[8]

-

-

Detection:

-

Stop the reaction by adding 10 µL of a 2X EDTA/terbium-labeled antibody solution.

-

Incubate for 30-60 minutes at room temperature.[16]

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm and 520 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 490 nm).

-

Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture the appropriate cell line to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-3 hours.[9]

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3-5 minutes using a thermocycler.[11]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.

-

Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.[17]

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for each compound concentration.

-

Determine the melting temperature (Tagg) for each curve. The change in Tagg (ΔTagg) indicates target engagement.

-

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the biological targets of this compound. By initiating with a broad, in silico screening against the human kinome and progressively narrowing the focus through molecular docking and pharmacophore modeling, a manageable set of high-priority targets can be identified. Subsequent validation through precise biochemical and cellular assays is paramount to confirming these predictions and elucidating the compound's mechanism of action. This systematic approach not only accelerates the drug discovery process but also provides a deeper understanding of the compound's therapeutic potential and potential off-target effects, paving the way for its further development as a novel therapeutic agent.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]

- 6. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 7. Ligand-based pharmacophore modeling [bio-protocol.org]

- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 13. youtube.com [youtube.com]

- 14. Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

Methodological & Application

Synthesis of 2-Phenylpyrimidine-5-sulfonamide: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2-Phenylpyrimidine-5-sulfonamide, a molecule of significant interest to researchers in drug development and medicinal chemistry. The document outlines a detailed, multi-step synthetic pathway, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and the compound's putative signaling pathway. This protocol is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrimidine sulfonamides are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. These activities include potential applications as anticancer, antifungal, and antibacterial agents. The core structure, which combines a pyrimidine ring with a sulfonamide group, serves as a versatile scaffold for the development of targeted therapeutics. This compound, the subject of this protocol, is a specific analogue with potential for further investigation and derivatization.

The antibacterial action of sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfonamides inhibit bacterial growth. In the context of anticancer research, pyrimidine derivatives have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), which is crucial for B-cell proliferation and survival.[1] As antifungal agents, certain phenylpyrimidine derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is vital for fungal cell membrane integrity.[2]

This document provides a plausible and detailed synthetic route to this compound, based on established chemical transformations.

Experimental Protocols

The synthesis of this compound is proposed as a three-step process, commencing with the synthesis of the 2-phenylpyrimidine core, followed by chlorosulfonation, and concluding with amidation to yield the final product.

Step 1: Synthesis of 2-Phenylpyrimidine

This step involves a Suzuki-Miyaura cross-coupling reaction between 2-chloropyrimidine and phenylboronic acid.

Materials:

-

2-Chloropyrimidine

-

Phenylboronic acid

-

Sodium carbonate (Na₂CO₃)

-

Palladium(II) chloride (PdCl₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Toluene

-

Ethanol

-

Water

-

Diatomaceous earth

-

Silica gel

-

Ether

-

Dichloromethane

Procedure:

-

In a reaction vessel, combine 2-chloropyrimidine (0.50 g, 4.37 mmol), phenylboronic acid (0.69 g, 5.68 mmol), sodium carbonate (0.92 g, 8.70 mmol), palladium(II) chloride (38.7 mg, 0.22 mmol), and 1,4-bis(diphenylphosphino)butane (92.9 mg, 0.22 mmol).[3]

-

Displace the air in the reaction system with nitrogen for 10 minutes.[3]

-

Add a pre-degassed solvent mixture of toluene (12 mL), water (6 mL), and ethanol (2 mL).[3]

-

Stir the reaction mixture at 100 °C for 20 hours.[3]

-

Upon completion, cool the mixture and filter it through a pad of diatomaceous earth.[3]

-

Concentrate the filtrate under reduced pressure to remove the volatile solvents.[3]

-

Purify the crude product by silica gel column chromatography using a 10% ether/dichloromethane eluent to obtain 2-phenylpyrimidine as a white solid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 65% | [3] |

| Appearance | White solid | [3] |

Step 2: Synthesis of 2-Phenylpyrimidine-5-sulfonyl chloride

This step involves the electrophilic chlorosulfonation of the 2-phenylpyrimidine synthesized in the previous step.

Materials:

-

2-Phenylpyrimidine

-

Chlorosulfonic acid

-

Toluene

-

Ice

-

Anhydrous magnesium sulfate

Procedure:

-

In a clean, dry reaction flask, dissolve 2-phenylpyrimidine in a minimal amount of a suitable inert solvent like dichloromethane or use it neat.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the product into an organic solvent such as toluene.

-

Wash the organic layer with cold water and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-phenylpyrimidine-5-sulfonyl chloride. This intermediate can be used in the next step without further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 96% (based on a similar procedure) | [4] |

| Appearance | Light yellow solid (expected) | [4] |

Step 3: Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia.

Materials:

-

2-Phenylpyrimidine-5-sulfonyl chloride

-

Ammonium hydroxide solution (concentrated)

-

Dichloromethane

-

Water

Procedure:

-

Dissolve the crude 2-phenylpyrimidine-5-sulfonyl chloride in a suitable organic solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution to the cooled solution with vigorous stirring.

-

Continue stirring the reaction mixture for a few hours at room temperature.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Quantitative Data:

| Parameter | Value (Expected) |

| Yield | >80% |

| Appearance | White to off-white solid |